Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis-
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Overview
Description
Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- is a complex organic compound characterized by its unique structure, which includes phenolic groups and a diazadodeca-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- typically involves the reaction of phenolic compounds with diazadodeca-diene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The diazadodeca-diene backbone allows for unique binding interactions, which can modulate the activity of target proteins.
Comparison with Similar Compounds
Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- can be compared with other similar compounds, such as:
Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diyl)bis-: Lacks the diene functionality, leading to different reactivity and applications.
Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis-(4-bromophenol): Contains bromine substituents, which can enhance its reactivity in substitution reactions.
Properties
CAS No. |
112744-28-2 |
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Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[(2-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol |
InChI |
InChI=1S/C20H24N2O4/c23-19-7-3-1-5-17(19)15-21-9-11-25-13-14-26-12-10-22-16-18-6-2-4-8-20(18)24/h1-8,15-16,23-24H,9-14H2 |
InChI Key |
DVPLVNRQOUXQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCOCCOCCN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
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